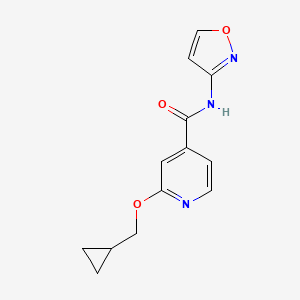

2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c17-13(15-11-4-6-19-16-11)10-3-5-14-12(7-10)18-8-9-1-2-9/h3-7,9H,1-2,8H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAJHXFHBFRKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)NC3=NOC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the isoxazolyl intermediate One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazolyl group is known to interact with enzymes and receptors, modulating their activity. The cyclopropylmethoxy group may enhance the compound’s binding affinity and stability, while the isonicotinamide moiety can contribute to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

3-(isoxazol-3-yl)-quinazolin-4(3H)-one derivatives: These compounds share the isoxazolyl group and have been studied for their analgesic and anti-inflammatory activities.

2-isoxazol-3-yl-acetamide analogues: These compounds have shown significant anti-HIV activity and are being explored as potential therapeutic agents.

Uniqueness

2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted with a carboxamide group and an oxazole moiety, which are known to influence its biological activity.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, including:

The mechanisms underlying the biological activities of this compound may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell viability in pathogenic organisms .

- Receptor Modulation : The interaction with specific receptors in the central nervous system may account for neuroprotective effects observed in related compounds .

Antimicrobial Activity Study

In a study examining the antimicrobial efficacy of various carboxamide derivatives, it was found that compounds structurally related to this compound exhibited significant inhibition against M. tuberculosis. The most potent compound showed an IC50 value lower than standard treatments like isoniazid .

Antitumor Activity Assessment

Research involving benzamide derivatives has revealed that certain compounds possess strong antitumor activities. A derivative similar to this compound was tested against multiple cancer cell lines and demonstrated an ability to induce apoptosis through the activation of caspase pathways .

Data Table: Summary of Biological Activities

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | N-cycloheptylquinoline derivatives | Inhibition of M. tuberculosis |

| Antitumor | Benzamide derivatives | Induction of apoptosis in cancer cells |

| Neuroprotective | Similar oxazole-containing compounds | Modulation of neurotransmitter systems |

Q & A

Q. What are the key considerations for designing a synthetic route for 2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide?

The synthesis of structurally related oxazolo-pyridine carboxamides typically involves multi-step protocols. A common approach includes:

- Core formation : Condensation of substituted pyridine precursors with oxazole derivatives under catalytic conditions.

- Functionalization : Introduction of cyclopropylmethoxy groups via nucleophilic substitution or Mitsunobu reactions.

- Amidation : Coupling the pyridine-carboxylic acid intermediate with the oxazole-amine using carbodiimide-based reagents (e.g., EDCI/HOBt) . Purity optimization requires column chromatography or recrystallization, with intermediates verified by NMR and LC-MS .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction is critical for confirming the spatial arrangement of the cyclopropylmethoxy and oxazole groups. Use SHELXL for refinement (due to its robustness with small molecules) and ORTEP-3 for visualization . For challenging cases (e.g., twinned crystals), combine SHELXD for structure solution and SIR97 for phase refinement . Publish CIF files to ensure reproducibility .

Q. What in vitro assays are suitable for preliminary biological screening?

Prioritize assays based on structural analogs:

- Kinase inhibition : Use fluorescence polarization assays targeting ATP-binding domains, as oxazole-pyridine hybrids often interact with kinase active sites .

- Cellular uptake : Evaluate logP and membrane permeability via Caco-2 monolayers or PAMPA .

- Cytotoxicity : Screen against cancer cell lines (e.g., HCT-116 or MCF-7) with IC₅₀ determination via MTT assays .

Advanced Research Questions

Q. How can computational modeling predict binding modes to biological targets?

- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the carboxamide group and conserved residues (e.g., backbone amides in catalytic loops) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the cyclopropylmethoxy group in hydrophobic pockets . Cross-validate with experimental data (e.g., SPR or ITC) to resolve discrepancies between predicted and observed binding affinities .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:

- Assay conditions : Standardize buffer pH, ATP concentrations, or cell passage numbers .

- Stereochemical purity : Verify enantiomeric excess via chiral HPLC, as cyclopropyl groups can exhibit stereospecific effects .

- Metabolite interference : Use LC-MS to identify degradation products in cell media .

Q. What strategies optimize metabolic stability without compromising potency?

- Isotere replacement : Substitute the oxazole ring with a bioisostere (e.g., thiazole) to reduce CYP450-mediated oxidation .

- Deuterium labeling : Introduce deuterium at metabolically labile sites (e.g., cyclopropylmethoxy methyl groups) to prolong half-life . Validate via microsomal stability assays (human/rat liver microsomes) and compare with untagged analogs .

Q. How can researchers validate target engagement in complex biological systems?

- Photoaffinity labeling : Incorporate a diazirine moiety into the carboxamide group for covalent crosslinking with target proteins. Confirm via Western blot or click chemistry .

- CETSA : Use cellular thermal shift assays to monitor protein stabilization upon compound binding . Pair with CRISPR knockdowns to rule off-target effects .

Methodological Notes

- Data Reporting : Include detailed crystallographic parameters (R-factors, resolution) and biological assay protocols (e.g., cell line authentication) to enhance reproducibility .

- Contradiction Resolution : Use Bayesian statistics to weigh conflicting data, prioritizing studies with orthogonal validation methods (e.g., crystallography + SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.